

# Solnatide (AP301) for Pulmonary Permeability Edema: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Solnatide |           |
| Cat. No.:            | B610915   | Get Quote |

## **Executive Summary**

Pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS), is characterized by the accumulation of protein-rich fluid in the alveolar space, leading to severe hypoxemia and high mortality rates. Current therapeutic strategies are largely supportive. **Solnatide** (laboratory code: AP301), a synthetic peptide, represents a novel therapeutic approach by directly targeting the underlying pathophysiology of impaired alveolar fluid clearance. This document provides an in-depth technical overview of **Solnatide**, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols to facilitate further research and development in this area.

#### Introduction to Solnatide

**Solnatide** is a 17-amino acid synthetic peptide designed to mimic the lectin-like domain of Tumor Necrosis Factor (TNF).[1][2] It is administered as an inhaled aerosol, allowing for direct delivery to the site of action in the lungs with minimal systemic exposure.[3] APEPTICO Forschung und Entwicklung GmbH is the proprietary owner and developer of **Solnatide**.[1][4] The peptide has been investigated for the treatment of various forms of life-threatening pulmonary permeability edema, including ARDS, primary graft dysfunction (PGD) following lung transplantation, and COVID-19-associated respiratory failure.[4][5]

#### **Mechanism of Action**







**Solnatide** exerts its therapeutic effects through a dual mechanism that enhances the clearance of edematous fluid and improves the integrity of the alveolar-capillary barrier.

- Activation of Alveolar Fluid Clearance (AFC): The primary mechanism of **Solnatide** is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar type II epithelial cells.[3][4] ENaC is the rate-limiting step for sodium absorption from the alveolar fluid. By activating ENaC, **Solnatide** increases the influx of sodium ions from the alveolar space into the epithelial cells. This creates an osmotic gradient that drives the reabsorption of water, thereby clearing the edema fluid from the alveoli.[3] This interaction is dependent on the N-glycosylation of the ENaC α-subunit.[6]
- Barrier Protection: Solnatide enhances the stability of the alveolar-capillary barrier.
  Preclinical studies have shown that Solnatide increases the expression of the tight junction protein occludin, which is critical for maintaining the integrity of the epithelial barrier and preventing fluid leakage into the alveolar space.[4][7]

### **Signaling Pathway**

The diagram below illustrates the proposed mechanism of action for **Solnatide** at the alveolar epithelial level.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtds-group.com [rtds-group.com]
- 4. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS-a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dzl.de [dzl.de]
- 6. Ex Vivo Pulmonary Oedema after In Vivo Blast-Induced Rat Lung Injury: Time Dependency, Blast Intensity and Beta-2 Adrenergic Receptor Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solnatide (AP301) for Pulmonary Permeability Edema: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610915#solnatide-for-pulmonary-permeability-edema-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com